molecular formula C16H24ClNO3 B1397267 Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220016-73-8

Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No. B1397267
CAS RN: 1220016-73-8
M. Wt: 313.82 g/mol
InChI Key: FPFXXHHPQHLAMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

W-18 was first synthesized in Canada in 1984. The specific synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride consists of a piperidine ring attached to an ethoxybenzoate group via an ethoxy linker . The hydrochloride refers to the presence of a chloride ion, which is common in many pharmaceuticals to improve solubility.


Physical And Chemical Properties Analysis

Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has physical and chemical properties typical of a small organic molecule . These include a specific melting point, boiling point, and density, which are not specified in the available resources .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They have been used in the discovery and biological evaluation of potential drugs . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Synthesis of Piperidine Derivatives

The scientific literature has summarized recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Activity

Piperidine derivatives have shown significant biological activity. They have been used in multicomponent reactions, and their biological activity has been studied .

Role in Heterocyclic Compounds

Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Role in Drug Construction

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their synthesis has long been widespread .

Development of Fast and Cost-Effective Methods

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

ethyl 2-(2-piperidin-2-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-8-3-4-9-15(14)20-12-10-13-7-5-6-11-17-13;/h3-4,8-9,13,17H,2,5-7,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFXXHHPQHLAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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